molecular formula C28H25N3OS B2906436 (2Z)-2-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-[(3-BUTOXYPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 374600-37-0

(2Z)-2-(4-{[1,1'-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)-3-[(3-BUTOXYPHENYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B2906436
CAS No.: 374600-37-0
M. Wt: 451.59
InChI Key: LXOWCNLLKCYPIH-CLCOLTQESA-N
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Description

(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile is a complex organic compound that features a thiazole ring, biphenyl group, and acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 4-bromo-1,1’-biphenyl, the thiazole ring can be constructed through a cyclization reaction with thiourea under acidic conditions.

    Acrylonitrile Addition: The thiazole intermediate can then undergo a Knoevenagel condensation reaction with 3-butoxybenzaldehyde in the presence of a base such as piperidine to form the acrylonitrile moiety.

    Amination: Finally, the compound can be aminated using an appropriate amine source to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert nitrile groups to amines or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. For example, it might exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological systems.

Industry

In industry, (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile: Similar structure but with a methoxy group instead of a butoxy group.

    (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-ethoxyphenyl)amino)acrylonitrile: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness

The uniqueness of (Z)-2-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-((3-butoxyphenyl)amino)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The butoxy group, in particular, might influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(Z)-3-(3-butoxyanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3OS/c1-2-3-16-32-26-11-7-10-25(17-26)30-19-24(18-29)28-31-27(20-33-28)23-14-12-22(13-15-23)21-8-5-4-6-9-21/h4-15,17,19-20,30H,2-3,16H2,1H3/b24-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWCNLLKCYPIH-CLCOLTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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